molecular formula C25H29N3O4 B5450679 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5450679
M. Wt: 435.5 g/mol
InChI Key: VDUYPXJPHYVLCY-XTQSDGFTSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound. Its structure suggests it may have interesting pharmacological or chemical properties due to the presence of various functional groups such as hydroxyl, methoxybenzoyl, and piperazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including:

    Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methoxybenzoyl and 4-methylphenyl groups: These groups can be introduced via Friedel-Crafts acylation reactions.

    Attachment of the piperazine moiety: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions involving bases like NaOH (Sodium hydroxide) or acids like HCl (Hydrochloric acid).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible pharmacological properties, such as acting as a ligand for certain receptors.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance:

    Pharmacology: It might interact with specific receptors or enzymes, altering their activity.

    Chemistry: It could act as a catalyst or intermediate in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-17-3-5-18(6-4-17)22-21(23(29)19-7-9-20(32-2)10-8-19)24(30)25(31)28(22)16-15-27-13-11-26-12-14-27/h3-10,22,26,29H,11-16H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUYPXJPHYVLCY-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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